molecular formula C8H9N5OS B5366515 1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B5366515
M. Wt: 223.26 g/mol
InChI Key: AMIBIIOMANYZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound with potential applications in scientific research. It is also known as MTDP and belongs to the class of pyrazole derivatives. MTDP has been synthesized using various methods and has shown promising results in biochemical and physiological studies.

Scientific Research Applications

MTDP has shown potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a positive allosteric modulator of the GABA(A) receptor, which is a major inhibitory neurotransmitter receptor in the brain. MTDP has also been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. These properties make MTDP a potential candidate for the development of new drugs for the treatment of neurological disorders such as anxiety, depression, and epilepsy.

Mechanism of Action

The mechanism of action of MTDP is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA(A) receptor and enhance the activity of the NMDA receptor. This results in an increase in the inhibitory and excitatory neurotransmitter activity in the brain, respectively. The exact binding site of MTDP on these receptors is still under investigation.
Biochemical and Physiological Effects:
MTDP has been shown to have various biochemical and physiological effects, including anxiolytic, anti-depressant, and anti-convulsant properties. It has also been reported to enhance memory and cognitive function in animal models. MTDP has been shown to increase the levels of GABA and glutamate in the brain, which are important neurotransmitters involved in the regulation of mood, anxiety, and cognition.

Advantages and Limitations for Lab Experiments

MTDP has several advantages for lab experiments, including its high potency, selectivity, and solubility in water and organic solvents. It is also stable under normal laboratory conditions. However, MTDP has some limitations, including its potential toxicity and lack of information on its long-term effects.

Future Directions

There are several future directions for the research and development of MTDP. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders such as anxiety, depression, and epilepsy. Another direction is to explore its potential as a cognitive enhancer for the treatment of cognitive deficits associated with aging and neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of MTDP and its binding site on the GABA(A) and NMDA receptors.

Synthesis Methods

MTDP can be synthesized using different methods, including the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction mixture is then heated under reflux conditions in a suitable solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) to obtain the desired product.

properties

IUPAC Name

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5OS/c1-5-11-12-8(15-5)10-7(14)6-3-4-9-13(6)2/h3-4H,1-2H3,(H,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIBIIOMANYZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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